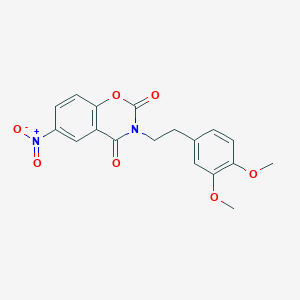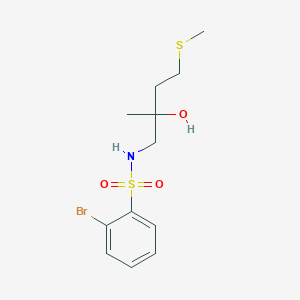
N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxypropyl chain, and a fluorophenoxy moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
-
Formation of the Cyclopropyl Intermediate: : The initial step often involves the preparation of a cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
-
Hydroxypropyl Chain Introduction: : The cyclopropyl intermediate is then reacted with a suitable hydroxypropylating agent, such as 3-chloropropanol, under basic conditions to introduce the hydroxypropyl chain.
-
Fluorophenoxy Acetamide Formation: : The final step involves the coupling of the hydroxypropyl cyclopropyl intermediate with 2-fluorophenoxyacetic acid or its derivatives. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxy group in the hydroxypropyl chain can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
-
Reduction: : The compound can undergo reduction reactions, particularly at the amide bond, using reducing agents like LiAlH₄ (lithium aluminium hydride) to form amines.
-
Substitution: : The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent under acidic or neutral conditions.
Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) under anhydrous conditions.
Substitution: Strong nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl chain.
Reduction: Formation of primary or secondary amines from the amide group.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new pharmaceuticals.
-
Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to new therapeutic agents.
-
Medicine: : Investigated for its potential use in treating various diseases, particularly those involving inflammation or cancer, due to its unique structural features that may interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is not fully understood but is believed to involve:
-
Molecular Targets: : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases or bind to nuclear receptors, affecting gene expression.
-
Pathways Involved: : The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its biological activity and reactivity.
N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-bromophenoxy)acetamide: Contains a bromine atom, potentially leading to different pharmacokinetic properties.
N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide: The presence of a methyl group instead of a halogen can significantly change its interaction with biological targets.
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain biological targets compared to its analogs. The cyclopropyl group also imparts rigidity to the molecule, potentially affecting its interaction with enzymes and receptors.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c15-11-3-1-2-4-13(11)19-9-14(18)16-8-7-12(17)10-5-6-10/h1-4,10,12,17H,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVTYTKBXVOWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)COC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2599347.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2599348.png)

![N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE](/img/structure/B2599352.png)
![2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide](/img/structure/B2599353.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2599357.png)



![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2599364.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2599365.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2599366.png)


